molecular formula C12H14N2 B12742766 3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile CAS No. 102504-61-0

3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile

Cat. No.: B12742766
CAS No.: 102504-61-0
M. Wt: 186.25 g/mol
InChI Key: JQEUJLFUKUBHES-UHFFFAOYSA-N
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Description

3-(3-Cyano-bicyclo(222)oct-5-en-2-yl)propionitrile is a bicyclic compound featuring a cyano group and a propionitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with a suitable nitrile source under specific conditions. One common method involves the use of a cyano group donor in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can affect how the compound interacts with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyano-bicyclo(2.2.2)oct-5-en-2-yl)propionitrile is unique due to its combination of a bicyclic structure with a cyano and propionitrile group, providing distinct chemical and physical properties that are valuable in various research and industrial applications .

Properties

CAS No.

102504-61-0

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-(2-cyanoethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C12H14N2/c13-7-1-2-11-9-3-5-10(6-4-9)12(11)8-14/h3,5,9-12H,1-2,4,6H2

InChI Key

JQEUJLFUKUBHES-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2C#N)CCC#N

Origin of Product

United States

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